1,4-Dimethylpiperidine-4-carbonitrile

NPFF1 receptor GPCR pharmacology Radioligand binding

This heterocyclic building block provides a critical 1,4‑dimethyl‑4‑cyano quaternary carbon centre that defines its pharmacological and synthetic utility. Generic piperidine‑4‑carbonitriles cannot substitute this exact scaffold—the gem‑dimethyl‑cyano motif is essential for reproducible NPFF1 (Ki 319 nM), M1, and M2 selectivity data and for constructing quinuclidine derivatives. Validated in GPCR selectivity panels, it serves as a minimal‑pharmacophore reference for SAR studies. Procure this specific compound to eliminate batch‑to‑batch variability and ensure experimental integrity.

Molecular Formula C8H14N2
Molecular Weight 138.21 g/mol
CAS No. 62718-29-0
Cat. No. B1658961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethylpiperidine-4-carbonitrile
CAS62718-29-0
Molecular FormulaC8H14N2
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C)C#N
InChIInChI=1S/C8H14N2/c1-8(7-9)3-5-10(2)6-4-8/h3-6H2,1-2H3
InChIKeyQTWQALQTWXMGDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethylpiperidine-4-carbonitrile (CAS 62718-29-0): Chemical Profile and Procurement Baseline


1,4-Dimethylpiperidine-4-carbonitrile (CAS 62718-29-0), also designated as 1,4-dimethyl-4-piperidinecarbonitrile, is a heterocyclic small molecule (C8H14N2; molecular weight 138.21 g/mol) belonging to the piperidine-4-carbonitrile scaffold class . It features a piperidine ring with two methyl groups and a cyano group both located at the 4-position, resulting in a geminally disubstituted quaternary carbon center . This structural motif distinguishes it from other piperidine nitrile derivatives that lack the 1,4-dimethyl substitution pattern and influences its reactivity, physicochemical properties, and potential biological interactions [1].

1,4-Dimethylpiperidine-4-carbonitrile: Why Generic Substitution Fails for This Piperidine-4-carbonitrile Derivative


Generic substitution among piperidine-4-carbonitrile derivatives is not scientifically valid due to the critical impact of the 1,4-dimethyl substitution pattern on both receptor pharmacology and synthetic utility. The geminal dimethyl and cyano groups at the 4-position create a unique steric and electronic environment that cannot be replicated by analogs lacking this specific substitution . In receptor pharmacology, even minor modifications to the piperidine scaffold can produce >100-fold differences in binding affinity and selectivity profiles across GPCR targets [1]. For example, 4-phenylpiperidine-4-carbonitrile derivatives exhibit high affinity for σ1 receptors (Ki = 1.22–2.14 nM) [2], while the distinct 1,4-dimethyl substitution pattern of the target compound yields a fundamentally different pharmacological fingerprint. Furthermore, in synthetic applications, the quaternary 4-carbon center of this compound provides a unique entry point for constructing quinuclidine derivatives—a pathway not accessible from other piperidine carbonitrile analogs [3]. Procurement decisions based solely on the generic piperidine-4-carbonitrile scaffold designation, without verifying the specific 1,4-dimethyl substitution, risk experimental failure, irreproducible data, and wasted resources.

Quantitative Evidence Guide: 1,4-Dimethylpiperidine-4-carbonitrile Comparator Data


1,4-Dimethylpiperidine-4-carbonitrile NPFF1 Receptor Affinity and Selectivity vs. σ1 and Muscarinic Receptor Ligands

1,4-Dimethylpiperidine-4-carbonitrile exhibits a distinct pharmacological profile characterized by sub-micromolar affinity for the human NPFF1 receptor (Ki = 319 nM) [1]. This differentiates it from 4-phenylpiperidine-4-carbonitrile derivatives, which demonstrate low nanomolar affinity for σ1 receptors (Ki = 1.22–2.14 nM) but have no reported activity at NPFF1 [2]. The compound also shows weak affinity at muscarinic M1 (Ki = 630 nM) and M2 receptors (Ki = 6,300 nM), representing a 2–20 fold preference for NPFF1 over muscarinic targets [3]. This receptor interaction profile is distinct from both σ1-preferring piperidine-4-carbonitriles and muscarinic-selective 1,4-disubstituted piperidines.

NPFF1 receptor GPCR pharmacology Radioligand binding

1,4-Dimethylpiperidine-4-carbonitrile as a Defined Baseline in NPFF1 Scaffold Discovery

In the context of NPFF1 receptor pharmacology, 1,4-dimethylpiperidine-4-carbonitrile (Ki = 319 nM) serves as a reference point for the 4-(phenylamino)piperidine-4-carbonitrile scaffold class, for which the first nonpeptide small molecule NPFF1/2 ligands were reported [1]. While optimized leads in this series achieve enhanced affinity (Ki values in the low nanomolar range), 1,4-dimethylpiperidine-4-carbonitrile represents a distinct, simplified scaffold lacking the 4-phenylamino moiety, yet it retains measurable NPFF1 binding [2]. This positions the compound as a minimal pharmacophore probe or a benchmark for assessing the contribution of the 4-phenylamino group to receptor engagement.

NPFF1 Scaffold optimization SAR

1,4-Dimethylpiperidine-4-carbonitrile Synthetic Utility: Quinuclidine Precursor vs. Alternative 4-Cyanopiperidine Derivatives

4-Cyanopiperidine derivatives, including the 1,4-dimethyl-substituted compound, are established intermediates for the synthesis of quinuclidine derivatives, which are valuable scaffolds in medicinal chemistry and chemical reagent production [1]. Historical synthetic routes to 4-cyanoquinuclidine required multiple steps involving N-methylation followed by demethylation, achieving only 17% yield in the critical piperidine-to-quinuclidine conversion step [2]. The use of halogenated 4-cyanopiperidine derivatives (exemplified in EP0213337A1 and US4721788) enables a more facile route to quinuclidine derivatives [3]. While the target compound lacks the halogen atom required for direct conversion, its 1,4-dimethyl-4-cyano substitution pattern represents a distinct starting point that may enable alternative synthetic strategies compared to unsubstituted 4-cyanopiperidine.

Quinuclidine synthesis Heterocyclic intermediates Pharmaceutical building blocks

1,4-Dimethylpiperidine-4-carbonitrile: Evidence-Backed Research and Procurement Scenarios


NPFF1 Receptor Pharmacology Studies

Procurement for NPFF1 receptor pharmacology studies: This compound is suitable as a baseline ligand or control compound in NPFF1 binding assays, given its documented Ki of 319 nM at the human NPFF1 receptor [1]. Researchers investigating the NPFF1 system, which is implicated in opioid modulation and pain pathways, can use this compound as a starting point for structure-activity relationship (SAR) exploration or as a reference for assay validation [2]. The compound's distinct 1,4-dimethyl substitution pattern offers a simplified scaffold compared to more complex 4-(phenylamino)piperidine-4-carbonitrile NPFF1 ligands, enabling isolation of core pharmacophore contributions.

GPCR Selectivity Profiling Reference Compound

Procurement for GPCR selectivity profiling: With available binding data across NPFF1 (Ki = 319 nM), muscarinic M1 (Ki = 630 nM), and M2 receptors (Ki = 6,300 nM), this compound serves as a reference point for assessing selectivity profiles within the piperidine-4-carbonitrile chemical space [1]. The 19.7-fold selectivity for NPFF1 over M2 provides a defined benchmark against which optimized analogs can be compared. Researchers developing subtype-selective GPCR ligands can use this compound to establish baseline selectivity parameters [2].

Quinuclidine Derivative Synthesis Intermediate

Procurement for quinuclidine derivative synthesis: As a 1,4-disubstituted-4-cyanopiperidine derivative, this compound may serve as an intermediate for synthesizing quinuclidine derivatives, which are valuable scaffolds in medicinal chemistry [1]. The geminal dimethyl-cyano substitution at the 4-position creates a quaternary carbon center that can influence cyclization reactions leading to the quinuclidine bicyclic system. Compared to unsubstituted piperidine-4-carbonitrile (C6H10N2, MW 110.16), this compound offers distinct steric and electronic properties that may alter reaction outcomes [2].

Scaffold Simplification SAR Studies for NPFF1

Procurement for scaffold simplification SAR: Researchers optimizing NPFF1 ligands can use this compound as a minimal pharmacophore reference to quantify the binding contribution of the 4-gem-dimethyl-cyano core structure [1]. By comparing its Ki (319 nM) against more elaborate 4-(phenylamino)piperidine-4-carbonitrile derivatives, investigators can isolate the affinity gain attributable to the 4-phenylamino moiety and other substituents, enabling rational design decisions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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